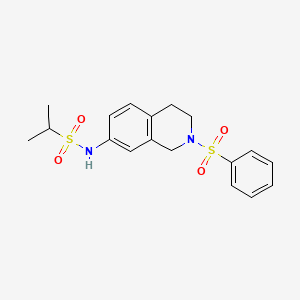
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic organic compound characterized by its complex molecular structure. It is part of a class of compounds known for their potential applications in various fields of scientific research, including chemistry, biology, medicine, and industrial processes. The compound's unique chemical framework lends itself to diverse reactivity and functionality, making it a subject of interest in the scientific community.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves several key steps, starting from commercially available precursors. A typical synthetic route may involve the formation of the tetrahydroisoquinoline core through Pictet-Spengler condensation, followed by sulfonation reactions to introduce the phenylsulfonyl and propane-2-sulfonamide groups. The reactions are often carried out under anhydrous conditions, with catalysts like Lewis acids to facilitate the transformations.
Industrial Production Methods: Industrial-scale production typically relies on optimized synthetic protocols to maximize yield and purity. Techniques such as continuous flow synthesis can be employed to streamline the process, reduce waste, and improve safety. Industrial reactors with precise temperature and pressure controls are used to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of reactions, including but not limited to:
Oxidation: Conversion of sulfides to sulfoxides or sulfones.
Reduction: Hydrogenation reactions that reduce double bonds within the isoquinoline ring.
Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions: Reactions typically use reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures to favor specific transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has notable applications in several research domains:
Chemistry
: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for developing new compounds.
Biology
: Studies indicate potential use in biological assays to understand enzyme interactions or as a probe in biochemical pathways.
Medicine
: Preliminary research suggests that it may exhibit pharmacological properties, making it a candidate for drug development studies.
Industry
: Its stability and reactivity profile make it suitable for use in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, either inhibiting or enhancing the function of the target molecules. The sulfonamide group plays a critical role in these interactions, often forming hydrogen bonds or electrostatic interactions with the active sites of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamide-containing isoquinolines and tetrahydroisoquinolines. N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique in its dual sulfonamide groups, which provide additional functionality and reactivity compared to its analogs. Examples of similar compounds are:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-2-sulfonamide
This should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds. Hope you find this fascinating!
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14(2)25(21,22)19-17-9-8-15-10-11-20(13-16(15)12-17)26(23,24)18-6-4-3-5-7-18/h3-9,12,14,19H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDYCBLLBNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














